molecular formula C12H14ClNO2 B11871149 Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate

Cat. No.: B11871149
M. Wt: 239.70 g/mol
InChI Key: XICMPZHHVQQUMH-UHFFFAOYSA-N
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Description

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate is a chemical compound with the molecular formula C12H14ClNO2 and a molecular weight of 239.70 g/mol . This compound is characterized by the presence of a chloropyridine ring attached to a cyclobutanecarboxylate ester group. It is used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate typically involves the reaction of 6-chloropyridine-3-carboxylic acid with ethyl cyclobutanecarboxylate under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained .

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This often includes the use of automated reactors and continuous flow systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

Ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate is used in various scientific research applications, including:

Mechanism of Action

The mechanism of action of ethyl 1-(6-chloropyridin-3-yl)cyclobutanecarboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways involved depend on the specific application and target .

Properties

Molecular Formula

C12H14ClNO2

Molecular Weight

239.70 g/mol

IUPAC Name

ethyl 1-(6-chloropyridin-3-yl)cyclobutane-1-carboxylate

InChI

InChI=1S/C12H14ClNO2/c1-2-16-11(15)12(6-3-7-12)9-4-5-10(13)14-8-9/h4-5,8H,2-3,6-7H2,1H3

InChI Key

XICMPZHHVQQUMH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CCC1)C2=CN=C(C=C2)Cl

Origin of Product

United States

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